Hodgkinsine

Analgesia Opioid Receptor In Vivo Pharmacology

Hodgkinsine (CAS 18210-71-4) is a trimeric pyrrolidinoindoline alkaloid combining μ-opioid receptor agonism with NMDA receptor antagonism. Unlike dimeric analogs (e.g., chimonanthine) that exhibit strong μ-opioid binding, hodgkinsine shows low μ-opioid affinity yet matches morphine's potency in thermal nociception models (5.0 mg/kg i.p.) and achieves 80% capsaicin-induced pain inhibition at 1.0 mg/kg s.c. Its broad-spectrum antimicrobial and cytotoxic profile further supports infectious disease and oncology research. This unique trimeric scaffold is indispensable for SAR studies seeking to decouple opioid analgesia from receptor binding affinity.

Molecular Formula C27H51NO13S
Molecular Weight 629.8 g/mol
Cat. No. B15602004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHodgkinsine
Molecular FormulaC27H51NO13S
Molecular Weight629.8 g/mol
Structural Identifiers
InChIInChI=1S/C27H51NO13S/c1-3-4-5-6-7-8-10-42-11-9-18(31)28-27(2,14-38-25-23(36)21(34)19(32)16(12-29)40-25)15-39-26-24(37)22(35)20(33)17(13-30)41-26/h16-17,19-26,29-30,32-37H,3-15H2,1-2H3,(H,28,31)
InChIKeyYFCAMFLUQQRQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hodgkinsine Procurement Guide: Analytical Specifications and Core Properties for Research Sourcing


Hodgkinsine (CAS 18210-71-4) is a trimeric pyrrolidinoindoline alkaloid with the molecular formula C33H38N6 and a molecular weight of 518.70 g/mol [1]. This compound is primarily isolated from plants of the Psychotria genus (Rubiaceae), notably Psychotria colorata, and has a complex three-dimensional structure featuring three linked N-methyltryptamine units [2].

Hodgkinsine Scientific Selection: Why In-Class Pyrrolidinoindoline Alkaloids Are Not Interchangeable


Within the pyrrolidinoindoline alkaloid class, compounds such as chimonanthine, calycanthine, and quadrigemine C share a common biosynthetic origin but exhibit starkly divergent pharmacological profiles [1]. This is primarily due to variations in oligomerization state (dimeric vs. trimeric), stereochemical configuration at key quaternary centers, and the resulting differences in receptor binding affinities. For instance, while hodgkinsine is a trimer, its dimeric analog (-)-chimonanthine demonstrates distinct μ-opioid receptor binding and analgesic efficacy [1]. Therefore, substituting hodgkinsine with a generic 'pyrrolidinoindoline alkaloid' will not yield the same experimental outcomes, underscoring the necessity for precise compound selection.

Hodgkinsine Technical Data Sheet: Quantifiable Differentiation from Analogs and Reference Standards


Hodgkinsine vs. Morphine: Comparative Analgesic Potency in Murine Thermal Nociception Models

Hodgkinsine exhibits a specific and quantifiable analgesic potency profile when compared directly to the clinical gold standard, morphine, in established murine models of thermal nociception. This comparison highlights its unique efficacy and dose-response relationship, which is not replicated by simpler in-class analogs .

Analgesia Opioid Receptor In Vivo Pharmacology

Hodgkinsine vs. MK-801: Comparative Antinociception in Capsaicin-Induced Pain Model

In a chemical model of nociception (capsaicin-induced pain), hodgkinsine demonstrates dose-dependent antinociceptive activity with a potency and efficacy profile comparable to the prototypical NMDA receptor antagonist, dizocilpine (MK-801) . This supports a dual mechanism of action involving both opioid and NMDA pathways.

NMDA Receptor Pain Antagonist

Hodgkinsine vs. Chimonanthine Diastereomers: Comparative μ-Opioid Receptor Binding Affinity

A key differentiator for hodgkinsine within its chemical class is its unique binding profile. Unlike the dimeric chimonanthine analogs, which exhibit strong binding affinities for μ-opioid receptors in their monourethane forms, the natural trimer hodgkinsine itself displays low affinity for these receptors [1]. This indicates that the in vivo analgesic effect of hodgkinsine is not solely driven by direct, high-affinity μ-opioid receptor binding, differentiating it from simpler pyrrolidinoindoline dimers.

Structure-Activity Relationship Opioid Receptor Receptor Binding

Hodgkinsine A vs. Standard Antitumor Agents: Comparative In Vitro Cytotoxicity

Hodgkinsine A, a closely related compound (often co-isolated or structurally very similar), demonstrates potent cytotoxic activity in vitro that surpasses that of some standard antitumor agents at specific concentrations [1]. While data for hodgkinsine itself is limited in this specific assay, the activity of hodgkinsine A provides a class-level benchmark for the cytotoxic potential of this structural family.

Cytotoxicity Cancer Hepatoma

Hodgkinsine Procurement Scenarios: Optimal Research Applications Based on Evidence


Investigating Dual Opioid-NMDA Mechanisms in Pain Research

For research groups focused on developing novel analgesics with dual opioid and NMDA receptor modulating activity, hodgkinsine serves as a unique and well-documented tool compound. Its established equipotency to morphine in thermal nociception models (5.0 mg/kg hodgkinsine i.p. comparable to 6.0 mg/kg morphine i.p.) and its NMDA antagonist-like profile in the capsaicin-induced pain model (reaching 80% inhibition at 1.0 mg/kg s.c.) provide a clear rationale for its use in studies aimed at reducing opioid-related side effects or addressing pain states with a neuropathic component .

Structure-Activity Relationship (SAR) Studies on Pyrrolidinoindoline Alkaloids

Procurement of highly pure hodgkinsine is essential for laboratories conducting SAR studies on the pyrrolidinoindoline alkaloid family. Its unique trimeric structure and distinct, low affinity for μ-opioid receptors, in contrast to the strong binding seen with dimeric chimonanthine monourethanes, make it an indispensable comparator for elucidating the pharmacophoric elements required for specific receptor interactions and analgesic efficacy .

Broad-Spectrum Antimicrobial and Cytotoxicity Screening

Research programs engaged in natural product-based drug discovery for infectious diseases or cancer can leverage the documented broad-spectrum antimicrobial (antiviral, antibacterial, antifungal) and cytotoxic profile of hodgkinsine . The compound's low cytotoxicity against non-dividing cells further supports its use as a lead scaffold for developing selective antimicrobial agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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